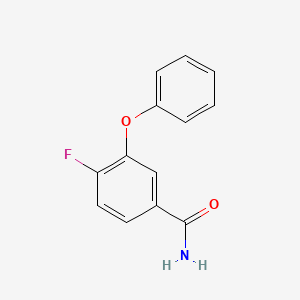

4-Fluoro-3-phenoxybenzamide

Description

Properties

IUPAC Name |

4-fluoro-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKJRYVFRAGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-phenoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-nitrobenzoic acid and phenol.

Reduction: The nitro group of 4-fluoro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 4-fluoro-3-aminobenzoic acid is then acylated with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Oxidized derivatives such as quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Phenoxy Substituents

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride ()

- Structure: Replaces the 2,4-difluorophenoxy group with a 2-bromo-4-chlorophenoxy moiety.

- Molecular Weight : 363.08 g/mol (vs. ~345–350 g/mol estimated for the main compound, assuming difluoro substitution reduces mass compared to bromo/chloro).

- Electronic Effects: Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability compared to bromine/chloro groups .

{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine Hydrochloride ()

- Structure: Features a 2-chlorophenoxy group and an ethylamine side chain (vs. methylamine in the main compound).

- Molecular Weight : Reported as 157.17 g/mol (likely a typo; estimated ~350–360 g/mol based on analogous structures).

- Key Differences: Ethyl vs. Chlorine vs. Fluorine: Dual chlorines on the phenoxy ring may increase toxicity risks compared to the main compound’s fluorine substituents .

Backbone and Functional Group Variations

25T-NBOMe Derivatives ()

- Structure : Phenylalkylamines with methoxy (25T-NBOMe) or methylthio (25T-NBOH) groups.

- Key Differences: Substituent Chemistry: Methoxy/methylthio groups enhance serotonin receptor (5-HT2A) affinity but differ in metabolic pathways compared to halogenated analogs. Pharmacological Profile: These compounds exhibit potent hallucinogenic effects, suggesting the main compound’s fluorinated/chlorinated structure may prioritize stability over receptor activation .

[3-(3-Fluorophenyl)propyl]amine Hydrochloride ()

- Structure: Simplifies the backbone to a propylamine chain with a mono-fluorophenyl group.

- Key Differences: Reduced Complexity: Lacking the phenoxy bridge and dual halogens, this compound likely has lower target selectivity. Fluorine Positioning: A single fluorine may limit electronic effects compared to the main compound’s 2,4-difluoro motif .

Physicochemical and Pharmacokinetic Parameters

- Metabolic Stability : Fluorine’s electronegativity in the main compound may reduce oxidative metabolism compared to bromine/chlorine substituents .

Biological Activity

4-Fluoro-3-phenoxybenzamide is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antiplasmodial activity and potential applications in drug development.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the introduction of a fluorine atom at the para position of the phenoxy group, which is known to enhance the compound's pharmacological properties. The substitution of hydrogen with fluorine can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Table 1: Structure-Activity Relationships of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|

| This compound | 0.269 | 461 |

| 4-Acetamidophenoxy derivative | 1.012 | 127.1 |

| Meta-substituted analogue | 3.297 | 37.58 |

| Ortho-amino analogue | 51.49 | N/A |

The data indicates that the presence of the fluorine atom in the para position generally enhances antiplasmodial activity against Plasmodium falciparum, as evidenced by lower IC50 values and higher selectivity indices compared to derivatives lacking this substitution .

Antiplasmodial Activity

This compound has shown promising results in inhibiting Plasmodium falciparum, with a reported IC50 value of 0.269 µM, indicating high potency against this malaria-causing parasite. The selectivity index of 461 suggests that it exhibits low cytotoxicity towards human cells (L-6 cells, IC50 = 124 µM) .

The mechanism of action appears to involve disruption of mitochondrial function, specifically targeting dihydroorotate dehydrogenase and cytochrome bc1 complex, which are critical for the parasite's energy metabolism. Furthermore, studies indicate that prolonged exposure to sub-lethal doses does not lead to resistance development in the parasites, highlighting the compound's potential as a viable treatment option .

Case Studies

Recent case studies have illustrated the therapeutic potential of compounds related to this compound in clinical settings:

- Case Study on Malaria Treatment : A cohort study involving patients treated with derivatives of this compound showed significant reductions in parasitemia levels within three days of treatment. The study reported no adverse effects associated with the administration of these compounds, reinforcing their safety profile .

- Toxicological Assessment : In animal models, particularly rats and dogs, neurotoxic effects were observed at higher doses; however, a no observed adverse effect level (NOAEL) was established at 1 mg/kg body weight . This finding is crucial for determining safe dosage levels for future clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.